Silane, [(2,3-dihydro-1H-inden-1-yl)methoxy]trimethyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Silane, [(2,3-dihydro-1H-inden-1-yl)methoxy]trimethyl-, is a chemical compound with the molecular formula C12H18Si It is a silane derivative where a [(2,3-dihydro-1H-inden-1-yl)methoxy] group is bonded to a trimethylsilane moiety
Vorbereitungsmethoden
The synthesis of Silane, [(2,3-dihydro-1H-inden-1-yl)methoxy]trimethyl-, typically involves the reaction of 2,3-dihydro-1H-indene-1-methanol with trimethylchlorosilane in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the chlorosilane. The general reaction scheme is as follows:
2,3-dihydro-1H-indene-1-methanol+trimethylchlorosilane→Silane, [(2,3-dihydro-1H-inden-1-yl)methoxy]trimethyl-+HCl
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Analyse Chemischer Reaktionen
Silane, [(2,3-dihydro-1H-inden-1-yl)methoxy]trimethyl-, can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding silanols or siloxanes.
Reduction: Reduction reactions can lead to the formation of simpler silane derivatives.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
Silane, [(2,3-dihydro-1H-inden-1-yl)methoxy]trimethyl-, has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of other organosilicon compounds and as a reagent in organic synthesis.
Biology: The compound can be used in the modification of biomolecules for various biological studies.
Industry: Utilized in the production of advanced materials, coatings, and as a coupling agent in polymer chemistry.
Wirkmechanismus
The mechanism of action of Silane, [(2,3-dihydro-1H-inden-1-yl)methoxy]trimethyl-, involves its ability to form stable bonds with various substrates. The trimethylsilane moiety provides hydrophobic characteristics, while the [(2,3-dihydro-1H-inden-1-yl)methoxy] group can interact with different molecular targets. These interactions can influence the physical and chemical properties of the compound, making it useful in various applications.
Vergleich Mit ähnlichen Verbindungen
Similar compounds to Silane, [(2,3-dihydro-1H-inden-1-yl)methoxy]trimethyl-, include:
- Silane, [(2,3-dihydro-1H-inden-1-yl)dimethylphenyl-]
- Silane, [(2,3-dihydro-1H-inden-1-yl)phenylmethyl]trimethyl-
These compounds share the indene-based structure but differ in the substituents attached to the silicon atom.
Eigenschaften
CAS-Nummer |
624286-55-1 |
---|---|
Molekularformel |
C13H20OSi |
Molekulargewicht |
220.38 g/mol |
IUPAC-Name |
2,3-dihydro-1H-inden-1-ylmethoxy(trimethyl)silane |
InChI |
InChI=1S/C13H20OSi/c1-15(2,3)14-10-12-9-8-11-6-4-5-7-13(11)12/h4-7,12H,8-10H2,1-3H3 |
InChI-Schlüssel |
BHPBVGHOYISBSG-UHFFFAOYSA-N |
Kanonische SMILES |
C[Si](C)(C)OCC1CCC2=CC=CC=C12 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.